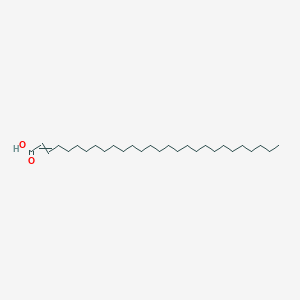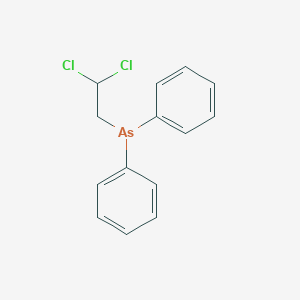
Octacos-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octacos-2-enoic acid is a long-chain unsaturated fatty acid with the molecular formula C28H54O2. It is characterized by the presence of a double bond at the second carbon position from the carboxyl end. This compound is part of the carboxylic acid family, which is known for its wide range of applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Octacos-2-enoic acid can be synthesized through several methods, including:
Oxidation of Alkenes: One common method involves the oxidation of long-chain alkenes using oxidizing agents such as potassium permanganate (KMnO4) or ozone (O3).
Hydrolysis of Esters: Another method involves the hydrolysis of esters derived from long-chain alcohols and unsaturated fatty acids under acidic or basic conditions.
Industrial Production Methods: Industrial production of this compound typically involves the large-scale oxidation of alkenes or the hydrolysis of esters. These processes are optimized for high yield and purity, often employing catalysts and controlled reaction conditions to ensure efficiency .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form saturated fatty acids using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), ozone (O3).
Reducing Agents: Hydrogen gas (H2), palladium on carbon (Pd/C).
Substitution Reagents: Halogens (e.g., bromine, chlorine) under UV light or heat.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Saturated fatty acids.
Substitution Products: Halogenated fatty acids.
Scientific Research Applications
Octacos-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a standard in chromatographic analysis.
Biology: The compound is studied for its role in cell membrane structure and function.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: It is used in the production of lubricants, surfactants, and cosmetics.
Mechanism of Action
The mechanism of action of octacos-2-enoic acid involves its interaction with cellular membranes and enzymes. It can modulate membrane fluidity and permeability, affecting various cellular processes. The compound also targets specific enzymes involved in fatty acid metabolism, influencing pathways such as β-oxidation and lipid synthesis .
Comparison with Similar Compounds
Octadecenoic Acid: A shorter chain unsaturated fatty acid with similar properties but different applications.
Eicosenoic Acid: Another long-chain unsaturated fatty acid with distinct biological roles.
Docosenoic Acid: Known for its use in industrial applications similar to octacos-2-enoic acid
Uniqueness: this compound stands out due to its longer carbon chain, which imparts unique physical and chemical properties. This makes it particularly valuable in applications requiring high molecular weight and specific structural characteristics .
Properties
CAS No. |
59801-91-1 |
|---|---|
Molecular Formula |
C28H54O2 |
Molecular Weight |
422.7 g/mol |
IUPAC Name |
octacos-2-enoic acid |
InChI |
InChI=1S/C28H54O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28(29)30/h26-27H,2-25H2,1H3,(H,29,30) |
InChI Key |
UISKOSOSWPDCPD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCC=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Methyl-3-oxabicyclo[3.2.0]heptan-2-one](/img/structure/B14615703.png)


![(2R,3R,4R,5R)-2-(5-carbamoyl-2H-pyridin-1-yl)-5-[[(2R,3R,4R)-3,4-dihydroxy-1-[hydroxy(phosphonooxy)phosphoryl]oxy-5-oxopentan-2-yl]oxymethyl]-4-hydroxyoxolan-3-olate](/img/structure/B14615722.png)




![N-Ethyl-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B14615738.png)

![[(1-Nitrohexyl)sulfanyl]benzene](/img/structure/B14615746.png)

![2-Bromo-2,3-dihydro[1,3]oxazolo[3,2-a]pyridin-4-ium bromide](/img/structure/B14615768.png)
